2-bromo-N-(3,3-diphenylpropyl)benzamide
Description
Structure and Synthesis: 2-Bromo-N-(3,3-diphenylpropyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl ring and a 3,3-diphenylpropyl group attached to the amide nitrogen. Its molecular formula is C₂₆H₂₂BrNO, with a molecular weight of approximately 444.37 g/mol. The compound is synthesized via reactions involving halogen exchange or substitution, as exemplified in Scheme 5 of , where sodium iodide and chlorotrimethylsilane in acetonitrile facilitate functional group transformations under reflux conditions .
The diphenylpropyl group may also confer enhanced lipophilicity, making it relevant in pharmaceutical intermediate design.
Properties
Molecular Formula |
C22H20BrNO |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-bromo-N-(3,3-diphenylpropyl)benzamide |
InChI |
InChI=1S/C22H20BrNO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25) |
InChI Key |
XBLPJMVDOGWFRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo substituent in the target compound enhances electrophilicity at the benzamide ring, facilitating nucleophilic aromatic substitution. In contrast, the 3-methyl group in ’s compound is electron-donating, which may stabilize intermediates in metal-catalyzed reactions .
- Conversely, the smaller 3-fluorophenyl group in ’s compound reduces steric hindrance, favoring reactions requiring planar transition states .
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